Thalidomide-5'-C3-OH is a derivative of thalidomide, a compound originally developed in the late 1950s and infamously associated with severe teratogenic effects. Despite its controversial history, thalidomide has found renewed therapeutic applications, particularly in treating conditions such as multiple myeloma and erythema nodosum leprosum. Thalidomide-5'-C3-OH represents a modification intended to enhance the pharmacological properties of the parent compound while mitigating its adverse effects.
Thalidomide-5'-C3-OH is synthesized from commercially available thalidomide through various chemical modifications. The compound is often utilized in research settings to explore its biological activity and potential therapeutic applications.
Thalidomide-5'-C3-OH falls under the category of pharmaceutical compounds, specifically as an analog of thalidomide. It is classified as an immunomodulatory drug, which means it can alter immune system responses.
The synthesis of Thalidomide-5'-C3-OH typically involves several key steps:
The synthetic route may vary based on the desired properties of the final compound. Common reagents for hydroxylation include oxidizing agents like potassium permanganate or hydrogen peroxide, while purification often employs techniques like high-performance liquid chromatography.
The molecular formula for Thalidomide-5'-C3-OH is , with a molecular weight of approximately 332.31 g/mol. The structure features a core isoindole ring with functional groups that enhance its solubility and bioavailability.
Thalidomide-5'-C3-OH can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Thalidomide-5'-C3-OH involves its interaction with cereblon, a protein that is part of the E3 ubiquitin ligase complex. By binding to cereblon, Thalidomide-5'-C3-OH modulates the degradation of specific proteins involved in inflammatory and immune responses, leading to its therapeutic effects. This mechanism mirrors that of thalidomide but is enhanced due to structural modifications that improve solubility and bioavailability.
Thalidomide-5'-C3-OH exhibits characteristics typical of organic compounds:
The compound's stability and reactivity are influenced by its functional groups:
Thalidomide-5'-C3-OH has several scientific applications:
The emergence of targeted protein degradation (TPD) as a therapeutic strategy has revolutionized molecular pharmacology, with cereblon (CRBN)-recruiting ligands serving as foundational components. Among these, Thalidomide-5'-C3-OH represents a synthetically engineered compound that bridges historical pharmacology with contemporary degradation technologies. This molecule evolved from the dark legacy of parent thalidomide—a compound notorious for its teratogenicity but later repurposed for hematological malignancies following the discovery of its CRBN-binding properties. Unlike classical inhibitors that temporarily block protein function, Thalidomide-5'-C3-OH serves as a critical structural component in bifunctional degraders (PROTACs), enabling the selective elimination of disease-relevant proteins through the ubiquitin-proteasome system. Its design incorporates strategic modifications to the thalidomide scaffold, optimizing it for linker conjugation while preserving essential molecular interactions with CRBN [1] [2] [9].
Thalidomide's complex pharmacological journey began in the 1950s as a sedative and antiemetic, but its severe teratogenic effects led to global withdrawal. The rediscovery of thalidomide's therapeutic utility in erythema nodosum leprosum (1998) and multiple myeloma (2006) ignited interest in its mechanism of action [10]. A pivotal breakthrough came in 2010 when researchers identified cereblon (CRBN) as thalidomide's primary biological target using affinity purification techniques with ferrite glycidyl methacrylate (FG) beads [2] [4]. This revealed that thalidomide and its clinically optimized derivatives (lenalidomide, pomalidomide)—collectively termed immunomodulatory drugs (IMiDs)—function as molecular glues that modulate the CRL4CRBN E3 ubiquitin ligase complex. These molecules induce conformational changes in CRBN, enabling the ubiquitination and degradation of previously non-targeted neosubstrates (e.g., transcription factors Ikaros/Aiolos) [2] [6]. This mechanistic understanding laid the groundwork for developing purpose-engineered CRBN recruiters like Thalidomide-5'-C3-OH, transitioning from serendipitous therapeutic effects to rational degrader design [4] [9].
Table 1: Evolution of Thalidomide-Based Therapeutics
| Compound | Key Structural Feature | Primary Application | Molecular Target |
|---|---|---|---|
| Thalidomide | Racemic glutarimide-phthalimide | Leprosy, Myeloma (1st gen) | CRBN |
| Lenalidomide | 4-Amino-glutarimide modification | Myelodysplastic Syndromes | CRBN |
| Pomalidomide | Dehydrogenated amino-glutarimide | Refractory Myeloma | CRBN |
| Thalidomide-5'-C3-OH | C3 alkyl linker + hydroxyl handle | PROTAC linker conjugation | CRBN |
Thalidomide-5'-C3-OH functions as a precision recruitment module for the CRL4CRBN complex (comprising Cullin-4, RING-box protein 1, DDB1, and CRBN). Its glutarimide moiety engages CRBN's tri-tryptophan pocket (Trp380/Trp386/Trp402 in human CRBN) through hydrogen bonding with His378 and van der Waals interactions, mimicking the endogenous degron recognition mechanism [3] [6]. The terminal hydroxyl group (-OH) of its propyl linker enables covalent conjugation to warheads targeting proteins of interest (POIs), forming heterobifunctional PROTACs. Upon cellular entry, these PROTACs simultaneously bind CRBN and the POI, inducing a ternary complex that facilitates ubiquitin transfer from the E2 enzyme to the POI. Subsequent proteasomal degradation of the POI occurs with catalytic efficiency, allowing sub-stoichiometric activity [1] [9].
Biophysically, Thalidomide-5'-C3-OH maintains high-affinity binding to CRBN (Kd ~250 nM), comparable to parent IMiDs, while offering enhanced versatility for linker attachment compared to metabolites like 5-hydroxythalidomide. This is evidenced by its incorporation into clinically advanced PROTACs such as:
Table 2: PROTACs Incorporating Thalidomide-5'-C3-OH and Derivatives
| PROTAC Name | Target Protein | Degradation Efficiency | Biological Model |
|---|---|---|---|
| dBET1 | BRD4 | Significant tumor reduction in AML xenografts | MV4;11 leukemia xenograft |
| PROTAC IRAK4 degrader-1 | IRAK4 | >50% degradation at 1 μM | OCI-LY-10 lymphoma cells |
| ARV-825 | BRD4 | DC50 <1 nM; sustained degradation >24h | Burkitt’s lymphoma cells |
| Compound 21 (dihydroquinazolinone-based) | BRD4 | IC50 0.81 μM (cell growth inhibition) | THP-1 leukemia cells |
Thalidomide-5'-C3-OH (C18H20N2O6, MW 360.36 g/mol) is distinguished from classical thalidomide metabolites through deliberate molecular engineering [1] [8]:
The structural nuances of Thalidomide-5'-C3-OH are encapsulated in its SMILES notation (OCCOCCCC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1), which highlights the aliphatic linker and conserved glutarimide-phthalimide core [1]. This configuration balances CRBN-binding affinity with synthetic utility—enabling efficient conjugation to diverse warheads via esterification, amidation, or click chemistry.
Table 3: Structural Comparison of Thalidomide Derivatives
| Compound | Molecular Formula | SMILES Notation | Key Feature | Role in PROTAC Design |
|---|---|---|---|---|
| Thalidomide | C13H10N2O4 | O=C1NC(CCC(=O)C2=CC=CC=C22)=O | Unmodified phthalimide | CRBN molecular glue |
| 5-Hydroxythalidomide | C13H10N2O5 | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(O)=C3)=O | Phenolic -OH at phthalimide C5 | Limited conjugation utility |
| Thalidomide-5-fluoride | C13H9FN2O4 | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(F)=C3)=O | Fluorine at phthalimide C5 | Metabolic stability enhancer |
| Thalidomide-5'-C3-OH | C18H20N2O6 | OCCOCCCC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1 | C3 alkyl linker + terminal -OH | Optimized CRBN recruiter |
| Thalidomide-5'-C3-PEG1-OH | C20H24N2O7 | Not provided | -CH2CH2O- spacer | Enhanced hydrophilicity |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2